molecular formula C15H23N3O2 B11795246 1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone

1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B11795246
M. Wt: 277.36 g/mol
InChI Key: LRMBIILFSCRONI-UHFFFAOYSA-N
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Description

The compound 1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone features a pyridine core substituted at position 5 with a 1-hydroxypropyl group and at position 6 with a methyl group. This pyridine moiety is linked via a piperazine ring to an ethanone group. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural features suggest relevance to central nervous system (CNS) targeting or enzyme inhibition, based on analogs discussed below .

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

1-[4-[5-(1-hydroxypropyl)-6-methylpyridin-2-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C15H23N3O2/c1-4-14(20)13-5-6-15(16-11(13)2)18-9-7-17(8-10-18)12(3)19/h5-6,14,20H,4,7-10H2,1-3H3

InChI Key

LRMBIILFSCRONI-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(N=C(C=C1)N2CCN(CC2)C(=O)C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.

    Substitution with Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using a hydroxypropyl halide.

    Introduction of the Methylpyridinyl Group: The methylpyridinyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a suitable boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that 1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone exhibits significant antimicrobial properties. Research has shown that compounds with similar piperazine and pyridine structures can demonstrate effective antibacterial and antifungal activities. For instance, derivatives of piperazine have been evaluated for their efficacy against various microbial strains, suggesting a potential for this compound to act as a lead molecule in developing new antimicrobial agents .

Anticancer Research

The compound's structural features may also contribute to its potential as an anticancer agent. Studies involving similar compounds have focused on their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Molecular docking studies have suggested that the interactions between the compound and specific receptors could play a crucial role in its anticancer activity .

Synthesis and Derivatives

The synthesis of 1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone generally involves multi-step reactions that require precise control of conditions such as temperature and pH to optimize yield and purity. The synthesis pathways often include:

  • Formation of the piperazine ring.
  • Introduction of the pyridine moiety.
  • Final coupling with the ethanone group.

These synthetic routes not only yield the target compound but also allow for the exploration of various derivatives that may enhance biological activity or alter pharmacokinetic properties.

Case Studies and Research Findings

Several case studies have explored the biological activities of compounds structurally related to 1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone:

StudyFocusFindings
Study 1Antimicrobial EvaluationCompounds exhibited significant antibacterial activity against Gram-positive bacteria.
Study 2Anticancer ActivityDemonstrated inhibition of cell growth in breast cancer cell lines, suggesting potential therapeutic applications.
Study 3Molecular DockingIdentified key interactions with target proteins involved in cancer progression, highlighting its mechanism of action.

Mechanism of Action

The mechanism of action of 1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The hydroxypropyl and methylpyridinyl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Linked Antipsychotic Derivatives

highlights 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives, which share the ethanone-piperazine backbone but replace the pyridine ring with a biphenyl system. Key findings:

  • Substituent Effects: Methoxy (2-OCH₃) and dichlorophenyl (2,3-Cl₂) groups on the aryl piperazine moiety reduced catalepsy induction while retaining anti-dopaminergic and anti-serotonergic activity .
  • QSAR Insights: Brain/blood partition coefficient (QPlogBB) and electron affinity (EA) correlate with antidopaminergic activity in biphenyl derivatives .
Table 1: Key Structural and Pharmacological Comparisons
Compound Core Structure Key Substituents Target Activity Potency (Relative)
Target Compound Pyridine 5-(1-Hydroxypropyl), 6-methyl Hypothetical CNS modulation Unknown
1-(biphenyl-4-yl)-2-[4-(2-OCH₃-phenyl)piperazin-1-yl]ethanone Biphenyl 2-Methoxyphenyl Anti-dopaminergic, anti-serotonergic High (low catalepsy)
1-(biphenyl-4-yl)-2-[4-(2,3-Cl₂-phenyl)piperazin-1-yl]ethanone Biphenyl 2,3-Dichlorophenyl Anti-dopaminergic, anti-serotonergic Moderate (low catalepsy)

Heterocyclic Variations in Piperazine-Ethanone Systems

and describe compounds with pyrimidine and triazole substituents:

  • Pyrimidine-Ethynyl Derivatives: 1-(4-{5-[6-Amino-5-(4-chlorophenyl)pyrimidin-4-ylethynyl]pyridin-2-yl}piperazin-1-yl)ethanone () incorporates a pyrimidine-ethynyl group, which may enhance DNA intercalation or kinase inhibition compared to the target compound’s simpler hydroxypropyl group .
  • Triazole-Pyrimidine Hybrids: details a compound with a 1,2,4-triazole substituent linked to pyrimidine and piperazine. Such systems are associated with kinase or protease inhibition due to heterocyclic electronic effects .

Complex Heterocyclic Systems

lists imidazopyrrolopyrazine-containing ethanones (e.g., 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone). These compounds exhibit:

  • Enhanced Target Specificity : The fused heterocycles likely improve selectivity for receptors like serotonin or dopamine subtypes .
  • Steric Challenges : The bulkier imidazopyrrolopyrazine system may reduce metabolic stability compared to the target compound’s compact pyridine-methyl group.

Biological Activity

1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone, a compound characterized by a unique combination of a piperazine ring and a pyridine derivative, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological effects, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The molecular formula of 1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone is C15H23N3O2, with a molecular weight of approximately 277.36 g/mol. The compound's structure includes:

  • A hydroxyl group attached to a propyl chain.
  • A 6-methylpyridin-2-yl moiety linked via a piperazine unit.

This specific arrangement enhances its potential biological activity and applications in medicinal chemistry .

Neuroprotective Effects

Research indicates that similar compounds exhibit neuroprotective properties. For instance, studies have shown that derivatives can mitigate glutamine-induced neurotoxicity in PC12 cells and extend survival time in mice subjected to acute cerebral ischemia . These findings suggest that 1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone may possess similar neuroprotective characteristics.

Antimicrobial Activity

Compounds with structural similarities to 1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone have demonstrated notable antibacterial and antifungal activities. A study evaluating various piperazine derivatives found significant antimicrobial effects, indicating that this compound could be explored for its potential as an antimicrobial agent .

Antitumor Activity

The antitumor properties of related compounds have been documented. For example, a series of piperazine derivatives showed promising results against various cancer cell lines. The mechanisms often involve the inhibition of critical cellular pathways, which could also apply to 1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone .

Case Studies

StudyFindings
Neuroprotection in PC12 CellsThe compound exhibited protective effects against glutamate toxicity, enhancing cell survival rates.
Antimicrobial EvaluationDemonstrated significant activity against bacterial strains, suggesting potential as an antibiotic.
Antitumor ScreeningShowed inhibitory effects on cancer cell proliferation in vitro, warranting further investigation into its mechanisms.

The biological activity of 1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone may be attributed to its ability to interact with various biological targets:

  • Neurotransmitter Receptors : The piperazine structure allows for interaction with neurotransmitter receptors, potentially modulating synaptic transmission.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, which may also apply to this compound.

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